molecular formula C22H29N5O4 B13144853 9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- CAS No. 80173-32-6

9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-

Cat. No.: B13144853
CAS No.: 80173-32-6
M. Wt: 427.5 g/mol
InChI Key: IMLYOYIFCYPINN-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- is a derivative of anthracenedione, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- typically involves the following steps:

    Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino groups are further reacted with 2-chloroethanol to introduce the hydroxyethylamino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The amino and hydroxyethylamino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracenedione derivatives depending on the electrophile used.

Scientific Research Applications

9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- involves its interaction with cellular components:

    Molecular Targets: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Pathways Involved: It can induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1,4-bis((4-methylphenyl)amino)-: Known for its use in dyes and pigments.

    9,10-Anthracenedione, 1,4-bis((5-hydroxypentyl)amino)-: Studied for its potential in medicinal chemistry.

Uniqueness

9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and induce apoptosis makes it a promising candidate for anticancer research.

Properties

CAS No.

80173-32-6

Molecular Formula

C22H29N5O4

Molecular Weight

427.5 g/mol

IUPAC Name

5-amino-1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione

InChI

InChI=1S/C22H29N5O4/c23-15-3-1-2-14-18(15)22(31)20-17(27-9-7-25-11-13-29)5-4-16(19(20)21(14)30)26-8-6-24-10-12-28/h1-5,24-29H,6-13,23H2

InChI Key

IMLYOYIFCYPINN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO

Origin of Product

United States

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